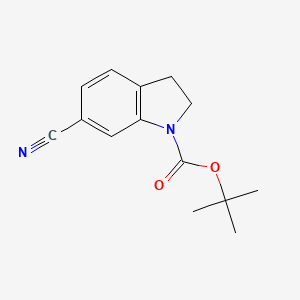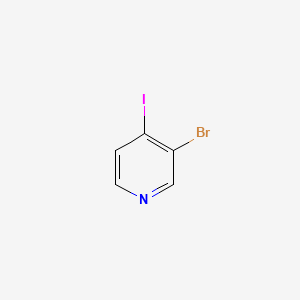![molecular formula C13H23NO4 B1523336 Acide 1-{[(tert-butoxy)carbonyl]amino}-3-méthylcyclohexane-1-carboxylique CAS No. 1305874-28-5](/img/structure/B1523336.png)
Acide 1-{[(tert-butoxy)carbonyl]amino}-3-méthylcyclohexane-1-carboxylique
Vue d'ensemble
Description
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Les acides aminés protégés comme ce composé sont essentiels à la synthèse des peptides. Ils empêchent les réactions secondaires indésirables et aident à la construction pas à pas des chaînes peptidiques. Le groupe tert-butoxycarbonyl (Boc) est un groupe protecteur courant qui peut être éliminé dans des conditions acides douces, ce qui le rend approprié pour la synthèse de séquences peptidiques sensibles .
Synthèse de dipeptides
Ce composé a été utilisé dans la formation de dipeptides à l'aide de liquides ioniques dérivés d'acides aminés protégés par Boc. Ces liquides ioniques servent à la fois de réactif et de milieu réactionnel, offrant un environnement contrôlé pour la formation de liaisons peptidiques .
Séparation chirale
Dans le domaine de la découverte de médicaments, la séparation chirale des dérivés d'acides aminés est cruciale. Ce composé peut être impliqué dans le processus de séparation des énantiomères, ce qui est essentiel pour la production de médicaments énantiomériquement purs .
Nanotechnologie
Les dérivés d'acides carboxyliques sont utilisés en nanotechnologie pour la modification de surface de matériaux tels que les nanotubes de carbone. Cela améliore leurs propriétés et les rend adaptés à la création de nanomatériaux polymères avancés .
Synthèse organique
L'acide aminé protégé par Boc peut servir d'intermédiaire dans diverses réactions de synthèse organique. Ses groupes protecteurs permettent des réactions sélectives, ce qui est bénéfique dans les voies de synthèse organique complexes .
Chimie médicinale
En chimie médicinale, les acides aminés protégés sont utilisés pour développer de nouvelles molécules médicamenteuses. Le groupe Boc en particulier est utile pour synthétiser des candidats médicaments présentant des structures de type peptidique, ce qui peut conduire à la découverte de nouveaux traitements .
Chimie analytique
L'étude de la formation d'anhydride de N-tert-butoxycarbonyl utilise des dérivés comme ce composé pour comprendre les mécanismes réactionnels. Cette connaissance est appliquée en chimie analytique pour prédire et contrôler les réactions chimiques .
Applications des liquides ioniques
Les liquides ioniques d'acides aminés protégés par Boc présentent des propriétés uniques qui les rendent adaptés à des applications telles que les solvants et les catalyseurs dans les réactions chimiques. Leur capacité à dissoudre une large gamme de matériaux et à conduire l'électricité les rend précieux à la fois en recherche et dans les milieux industriels .
Mécanisme D'action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid involves several steps. The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Biochemical Pathways
Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Propriétés
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVQBGLLJNVDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


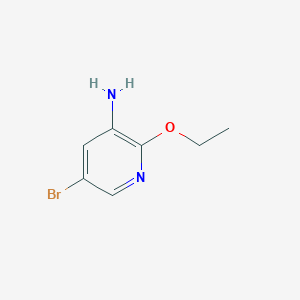
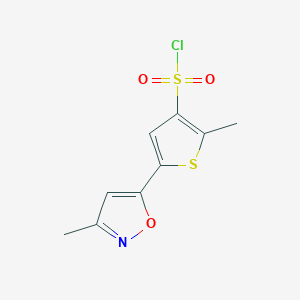

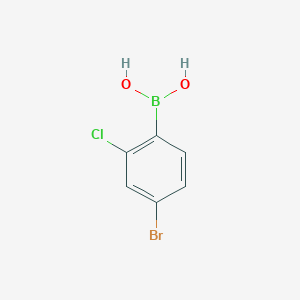
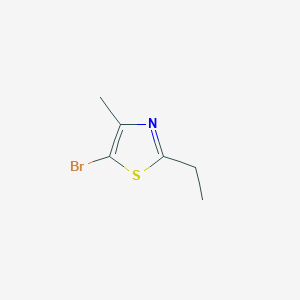
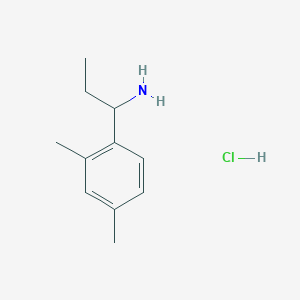
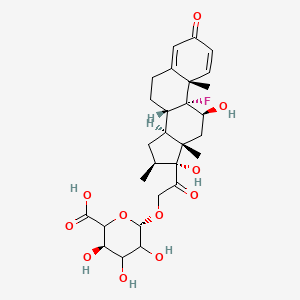
![[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1523267.png)
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)
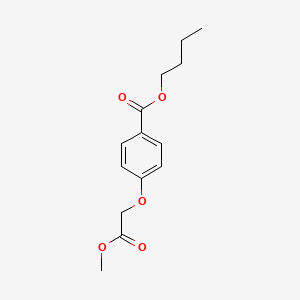
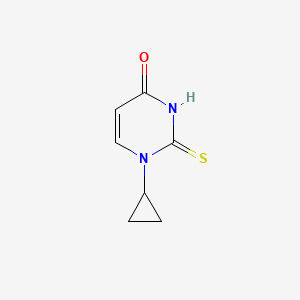
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
